molecular formula C10H13K2N5O10P2 B13393794 Dipotassium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate

Dipotassium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate

Cat. No.: B13393794
M. Wt: 503.38 g/mol
InChI Key: JSAWWJFMCDGNKL-UHFFFAOYSA-L
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Description

Dipotassium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate is a complex organic compound with significant biological and chemical importance. It is a derivative of adenosine triphosphate (ATP), a molecule that plays a crucial role in energy transfer within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipotassium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate typically involves the phosphorylation of adenosine derivatives. The process includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) under controlled conditions to ensure the formation of the desired phosphate ester .

Industrial Production Methods

Industrial production of this compound often employs enzymatic methods to ensure high specificity and yield. Enzymes such as kinases are used to catalyze the transfer of phosphate groups to adenosine derivatives, resulting in the formation of the target compound .

Chemical Reactions Analysis

Types of Reactions

Dipotassium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .

Major Products

The major products formed from these reactions include various phosphorylated nucleotides and their derivatives, which have significant biological functions .

Scientific Research Applications

Dipotassium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects by participating in energy transfer processes within cells. It acts as a substrate for various enzymes, facilitating the transfer of phosphate groups and the release of energy. The molecular targets include kinases and other enzymes involved in phosphorylation reactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H13K2N5O10P2

Molecular Weight

503.38 g/mol

IUPAC Name

dipotassium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H15N5O10P2.2K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2

InChI Key

JSAWWJFMCDGNKL-UHFFFAOYSA-L

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+]

Origin of Product

United States

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